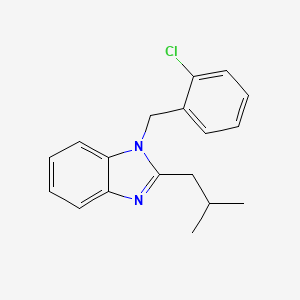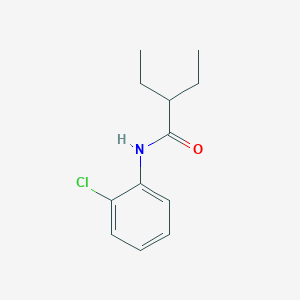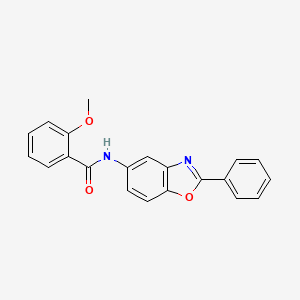
1,5-di-3,4-dihydro-1(2H)-quinolinyl-1,4-pentadien-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,5-di-3,4-dihydro-1(2H)-quinolinyl-1,4-pentadien-3-one, also known as QPD, is a quinoline-based compound that has been the subject of significant scientific research due to its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. QPD is a versatile molecule that exhibits a range of interesting properties, including fluorescence, photochromism, and chelation, making it a promising candidate for various applications.
Mecanismo De Acción
The mechanism of action of 1,5-di-3,4-dihydro-1(2H)-quinolinyl-1,4-pentadien-3-one is not fully understood, but it is believed to be related to its ability to chelate metal ions and to form complexes with biomolecules. This compound has been shown to interact with various enzymes and proteins, including DNA topoisomerase II, which is involved in DNA replication and repair.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects, including anti-tumor, anti-inflammatory, and anti-microbial activity. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells, making it a promising candidate for the development of new anti-cancer drugs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1,5-di-3,4-dihydro-1(2H)-quinolinyl-1,4-pentadien-3-one is its versatility, which makes it suitable for a wide range of applications. This compound is also relatively easy to synthesize, making it readily available for use in lab experiments. However, this compound has some limitations, including its low solubility in water, which can make it difficult to work with in aqueous solutions.
Direcciones Futuras
There are many potential future directions for research on 1,5-di-3,4-dihydro-1(2H)-quinolinyl-1,4-pentadien-3-one. One area of research that is currently being explored is the development of new anti-cancer drugs based on this compound. Another area of research is the use of this compound as a building block for the synthesis of new fluorescent materials with potential applications in optoelectronic devices. Additionally, this compound has potential applications in the development of new sensors for the detection of metal ions in biological samples.
Métodos De Síntesis
1,5-di-3,4-dihydro-1(2H)-quinolinyl-1,4-pentadien-3-one can be synthesized using a variety of methods, including the Pechmann condensation, the Hantzsch reaction, and the Friedlander reaction. The most commonly used method for synthesizing this compound is the Pechmann condensation, which involves the reaction of 3-methyl-2-buten-1-ol with anthranilic acid in the presence of sulfuric acid. The resulting product is then dehydrated to yield this compound.
Aplicaciones Científicas De Investigación
1,5-di-3,4-dihydro-1(2H)-quinolinyl-1,4-pentadien-3-one has been extensively studied for its potential applications in various scientific fields. In medicinal chemistry, this compound has been shown to exhibit anti-tumor, anti-inflammatory, and anti-microbial properties, making it a promising candidate for the development of new drugs. In materials science, this compound has been used as a building block for the synthesis of fluorescent polymers, which have potential applications in optoelectronic devices. This compound has also been used as a chelating agent for the detection of metal ions in biological samples.
Propiedades
IUPAC Name |
(1E,4E)-1,5-bis(3,4-dihydro-2H-quinolin-1-yl)penta-1,4-dien-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O/c26-21(13-17-24-15-5-9-19-7-1-3-11-22(19)24)14-18-25-16-6-10-20-8-2-4-12-23(20)25/h1-4,7-8,11-14,17-18H,5-6,9-10,15-16H2/b17-13+,18-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJIGFXRPYGSLHX-HBKJEHTGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C=CC(=O)C=CN3CCCC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C2=CC=CC=C2C1)/C=C/C(=O)/C=C/N3C4=CC=CC=C4CCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,6-dichloro-4-methyl-7-[(3-methylbenzyl)oxy]-2H-chromen-2-one](/img/structure/B5881925.png)

![2-methyl-3-({[(2-thienylcarbonyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5881937.png)
![N-(1-{[2-(2,5-dimethoxybenzylidene)hydrazino]carbonyl}-4-phenyl-1,3-butadien-1-yl)benzamide](/img/structure/B5881941.png)
![3,4-dimethoxy-N'-[(2-phenoxybutanoyl)oxy]benzenecarboximidamide](/img/structure/B5881948.png)


![N-{[(3-cyano-4,5-dimethyl-2-thienyl)amino]carbonothioyl}-3,5-dimethylbenzamide](/img/structure/B5881966.png)



![N-[2-(1-cyclohexen-1-yl)ethyl]-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B5882002.png)

![N-[1-(3-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-N'-methylthiourea](/img/structure/B5882024.png)